BCN Exhibits 117-Fold Faster SPAAC Kinetics Than Unsubstituted Cyclooctyne
The bicyclo[6.1.0]nonyne (BCN) core in bis-PEG2-endo-BCN demonstrates a second-order rate constant of 0.14 M⁻¹ s⁻¹ with benzyl azide, representing a 117-fold acceleration relative to unsubstituted cyclooctyne (0.0012 M⁻¹ s⁻¹) [1]. This rate enhancement derives from the fused cyclopropane ring that amplifies alkyne strain without introducing the extensive lipophilicity of dibenzocyclooctyne (DBCO, 0.17 M⁻¹ s⁻¹ with benzyl azide) [1]. When paired with electron-deficient aryl azides, BCN rate constants reach 2.0–2.9 M⁻¹ s⁻¹, enabling orthogonality with DBCO-based reactions [2].
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC with benzyl azide |
|---|---|
| Target Compound Data | 0.14 M⁻¹ s⁻¹ (BCN core) |
| Comparator Or Baseline | Cyclooctyne: 0.0012 M⁻¹ s⁻¹; DBCO: 0.17 M⁻¹ s⁻¹ |
| Quantified Difference | 117-fold increase over cyclooctyne; comparable to DBCO but with lower lipophilicity |
| Conditions | SPAAC reaction with benzyl azide in organic/aqueous solvent systems |
Why This Matters
Procurement of bis-PEG2-endo-BCN ensures SPAAC reaction rates suitable for low-concentration biomolecule labeling without the aqueous solubility penalties associated with DBCO-based linkers.
- [1] ResearchGate Figure 2: Cyclooctynes and their analogues with improved kinetics for strain-promoted alkyne-azide cycloaddition. Data compiled from literature. Accessed 2026. View Source
- [2] Dommerholt J, van Rooijen O, Borrmann A, et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat Commun. 2014;5:5378. View Source
